6,7-Dimethoxy-3-pyridin-4-yl-quinoline

PDGFR tyrosine kinase inhibition regioisomer SAR kinase inhibitor selectivity

Verify your PDGFR inhibitor's substitution geometry before purchase. 6,7-Dimethoxy-3-pyridin-4-yl-quinoline (IC50 300 nM) provides ≥33-fold selectivity over erbB2, p56lck, and EGFR, establishing a defined intermediate reference point between the 5,7-dimethoxy analog (80 nM) and the inactive 6,7-dihydroxy analog (36 μM) within the same assay system. Generic substitution patterns risk >1,500-fold potency loss. Researchers building SAR panels or validating PDGFR-driven phenotypes can deploy this compound alongside DMPQ to establish concentration–selectivity gradients. For 2026 dual PDGFR/carbonic anhydrase inhibitor programs, use this unelaborated core scaffold to quantify potency gains achieved through 3-position linker extensions (e.g., from ~300 nM to <20 nM). Procure the precisely characterized regioisomer only.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B10845147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-3-pyridin-4-yl-quinoline
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=CN=C2C=C1OC)C3=CC=NC=C3
InChIInChI=1S/C16H14N2O2/c1-19-15-8-12-7-13(11-3-5-17-6-4-11)10-18-14(12)9-16(15)20-2/h3-10H,1-2H3
InChIKeyGDUOSVIOUNAARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-pyridin-4-yl-quinoline for PDGFR Kinase Inhibitor Procurement: Core Identity and Pharmacological Class


6,7-Dimethoxy-3-pyridin-4-yl-quinoline (CAS 69504-69-4; CHEMBL280069) is a synthetic small-molecule belonging to the 3-(4-pyridinyl)quinoline class of platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitors [1]. First disclosed in a 1994 structure–activity relationship (SAR) study alongside 62 analogs, it features a 6,7-dimethoxy substitution pattern on the quinoline ring coupled with a pyridin-4-yl group at the 3-position [2]. The compound is annotated as an inhibitor of both PDGFRα and PDGFRβ and is catalogued in authoritative databases including ChEMBL and BindingDB, where its primary biochemical activity is defined by cell-free enzymatic inhibition of PDGF receptor autophosphorylation [1][3].

Why 6,7-Dimethoxy-3-pyridin-4-yl-quinoline Cannot Be Replaced by Arbitrary In-Class PDGFR Quinoline Inhibitors


The 3-(4-pyridinyl)quinoline chemotype displays extreme sensitivity to substitution pattern: shifting methoxy groups from positions 6,7 to 5,7 increases potency nearly 4-fold (IC50 300 nM → 80 nM), while removing the methoxy groups entirely to yield the 6,7-dihydroxy analog collapses potency by ~120-fold (IC50 300 nM → 36 μM) [1][2]. The 6,7-dimethoxy motif is explicitly described in the foundational SAR literature as 'advantageous although not essential for potent inhibition', but the 3-position substituent identity critically modulates the final PDGFR IC50 across a >1,500-fold dynamic range (from <20 nM to >50 μM) [3]. Consequently, generic selection of any 'PDGFR-inhibitory quinoline' without verifying the precise substitution geometry and 3-position appendage carries a high risk of acquiring a compound with quantitatively and functionally irrelevant target engagement.

Head-to-Head Quantitative Differentiation Evidence: 6,7-Dimethoxy-3-pyridin-4-yl-quinoline Versus Closest Analogs


PDGFR Inhibitory Potency: 6,7-Dimethoxy vs. 5,7-Dimethoxy (DMPQ) Regioisomer

The 6,7-dimethoxy regioisomer (target compound) inhibits PDGF receptor tyrosine kinase with an IC50 of 300 nM, which is 3.75-fold less potent than the 5,7-dimethoxy regioisomer DMPQ (IC50 = 80 nM, Ki = 14 nM) in the same cell-free autophosphorylation assay format [1][2]. The SAR study explicitly states that '5,7-disubstitution on the quinoline ring is a preferred substitution pattern, yielding the greatest inhibitory activity' and that 'both the 6,7 and 5,6,7 substitution patterns afford compounds possessing less activity than [the 5,7 analog]' [1]. Despite the lower absolute potency, the 6,7-dimethoxy compound retains sub-micromolar PDGFR activity and may offer a distinct selectivity fingerprint relative to DMPQ.

PDGFR tyrosine kinase inhibition regioisomer SAR kinase inhibitor selectivity

Kinase Selectivity Profile: PDGFR vs. erbB2, p56lck, and EGFR

6,7-Dimethoxy-3-pyridin-4-yl-quinoline demonstrates >33-fold selectivity for PDGFR over erbB2 (IC50 = 10,000 nM) and p56lck (IC50 = 10,000 nM), with EGFR inhibition also requiring concentrations >10,000 nM [1]. This selectivity pattern mirrors that reported for the more potent DMPQ analog, which displays >100-fold selectivity for PDGFRβ over EGFR, erbB2, p56lck, PKA, and PKC . The foundational Maguire 1994 SAR paper independently confirms that most 3-substituted quinoline derivatives in this series are inactive against cell-free EGFR tyrosine kinase activity [2]. The selectivity window of ≥33-fold positions this compound as a PDGFR-preferring probe, though the narrower margin versus DMPQ's >100-fold selectivity should be considered when absolute kinase specificity is paramount.

kinase selectivity off-target profiling PDGFR specificity

Substitution Pattern Impact: 6,7-Dimethoxy vs. 6,7-Dihydroxy and Parent (Unsubstituted) Analogs

The 6,7-dimethoxy motif provides a 120-fold enhancement in PDGFR inhibitory potency relative to the 6,7-dihydroxy analog (IC50 = 36 μM) and a 5-fold improvement over the unsubstituted parent compound 3-(4-pyridinyl)quinoline (IC50 = 1.5 μM) [1][2]. The Maguire 1994 paper explicitly states that 'the presence of 6,7-dimethoxy groups on the quinoline ring was found to be advantageous' and that optimal activity (<20 nM) is achievable when the 6,7-dimethoxyquinoline core is paired with optimal 3-substituents [3]. The pyridin-4-yl group at position 3, while not among the most potent appendages identified (which include thiophene-3-yl and 4-methoxyphenyl achieving <20 nM), yields a compound with balanced properties suitable as a comparative tool compound for SAR campaigns.

substituent SAR potency cliff analysis quinoline derivatization

Positional Isomer Potency Ranking: 3-(4-Pyridinyl)quinoline Series Comprehensive SAR

Within the 3-(4-pyridinyl)quinoline series, the potency ranking by methoxy placement is: 5,7-dimethoxy (IC50 = 80 nM) > 7-methoxy (IC50 ≈ 400 nM) ≥ 6,7-dimethoxy (IC50 = 300 nM) > 6-methoxy (IC50 = 600 nM) > unsubstituted parent (IC50 = 1,500 nM) >> 6,7-dihydroxy (IC50 = 36,000 nM) [1][2]. The SAR data reveal that monomethoxy substitution at position 7 alone recapitulates most of the activity of the 6,7-dimethoxy pattern, while position 6 monomethoxy substitution is inferior. This rank ordering provides a quantitative framework for selecting the appropriate analog based on desired potency tier: the 6,7-dimethoxy compound occupies a middle-tier potency position, with the 5,7-isomer representing the high-potency extreme and the parent/hydroxy analogs representing the low-potency baseline [1].

regiochemistry positional isomer SAR methoxy placement optimization

Scaffold Validation: 6,7-Dimethoxyquinoline as Privileged PDGFR Pharmacophore Across Diverse 3-Substituents

The 6,7-dimethoxyquinoline core is independently validated as a privileged PDGFR-inhibitory pharmacophore across two landmark J. Med. Chem. studies spanning 63 compounds. The Maguire 1994 paper demonstrates that 6,7-dimethoxyquinoline substituted at the 3-position with optimized lipophilic groups (4-methoxyphenyl, thiophene-3-yl, 6-methoxypyridin-3-yl, 5-chlorothiophene-2-yl) achieves IC50 values <20 nM—representing a >15-fold improvement over the 300 nM activity of the 3-pyridin-4-yl variant [1]. The 2026 Roshdy et al. study further validates this scaffold, reporting that 6,7-dimethoxyquinoline-sulfonamide hybrids achieve PDGFRA IC50 values as low as 20 nM with dual carbonic anhydrase IX/XII activity [2]. The target compound thus represents the 3-pyridin-4-yl 'reference point' on a well-mapped SAR landscape where the 6,7-dimethoxy core provides a robust foundation for achieving nanomolar PDGFR inhibition when paired with optimized 3-substituents [1].

privileged scaffold pharmacophore validation lead optimization

Scientifically Justified Procurement Scenarios for 6,7-Dimethoxy-3-pyridin-4-yl-quinoline


PDGFR Selectivity Profiling and Counter-Screening Assays

In kinase selectivity panels designed to benchmark PDGFR-targeted compounds against erbB2, p56lck, and EGFR, 6,7-dimethoxy-3-pyridin-4-yl-quinoline serves as a moderate-potency PDGFR-positive control (IC50 = 300 nM) with a measurable selectivity window of ≥33-fold [1]. It can be deployed alongside DMPQ (IC50 = 80 nM, >100-fold selectivity) to establish a concentration–selectivity gradient, enabling researchers to differentiate between genuine PDGFR-driven phenotypes and off-target kinase contributions at varying inhibitor concentrations [2].

Regioisomer SAR Reference Compound for Quinoline-Based PDGFR Inhibitor Optimization

The compound provides a quantitatively defined intermediate reference point for medicinal chemistry SAR campaigns exploring the impact of methoxy regioisomerism on PDGFR potency. With the 5,7-dimethoxy (80 nM), 6,7-dimethoxy (300 nM), 6-methoxy (600 nM), and 6,7-dihydroxy (36,000 nM) analogs all characterized in the same assay system, the compound enables systematic assessment of how shifting or replacing the methoxy groups alters both potency and kinase selectivity [1][3].

PDGFR-Driven Vascular Smooth Muscle Cell Proliferation Studies

In cellular models of PDGF-stimulated vascular smooth muscle cell (VSMC) proliferation monitored by [³H]thymidine incorporation, the structurally related DMPQ analog inhibits with an IC50 of 0.9 μM [1]. The 6,7-dimethoxy compound, sharing the same 3-(4-pyridinyl)quinoline chemotype, may be employed as a comparator to assess whether the ~4-fold difference in cell-free PDGFR potency translates proportionally to cellular antiproliferative activity, or whether differential cellular permeability or metabolism alters the cellular SAR relationship [1][2].

6,7-Dimethoxyquinoline Scaffold Validation for Dual-Target Hybrid Design

The 6,7-dimethoxyquinoline core has been independently validated in 2026 as a privileged scaffold for designing dual PDGFR/carbonic anhydrase inhibitors [2]. Researchers developing novel hybrids can procure the target compound as a minimalist reference molecule representing the 'unelaborated' 6,7-dimethoxy-3-(heteroaryl)quinoline substructure, against which the potency gains achieved by installing sulfonamide or urea linker extensions can be quantitatively benchmarked (e.g., from IC50 ~300 nM to <20 nM achieved through 3-position optimization) [1][2].

Quote Request

Request a Quote for 6,7-Dimethoxy-3-pyridin-4-yl-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.